![molecular formula C28H24N2O2 B12284188 4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)
4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties. This compound consists of two bipyridine units connected by a vinyl linkage, with methoxyphenyl groups attached to the vinyl carbons. It is primarily used in scientific research and industrial applications due to its optical and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves the reaction of 4,4’-bipyridine with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sulfuric acid or sodium hydroxide for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized as an optical brightener in plastics and synthetic leathers to enhance their visual appeal.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine units. These units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and optical properties. The methoxyphenyl groups enhance the compound’s solubility and stability, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Similar structure but with different substitution patterns on the phenyl rings.
4,4’-Bis(2-methoxystyryl)biphenyl: Another related compound with methoxy groups in different positions.
Uniqueness
4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in coordination chemistry and photodynamic therapy.
Propiedades
Fórmula molecular |
C28H24N2O2 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-methoxyphenyl)ethenyl]-2-[4-[(E)-2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3/b11-9+,12-10+ |
Clave InChI |
SBWREZXAQSZOHI-WGDLNXRISA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC(=CC=C4)OC |
SMILES canónico |
COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)


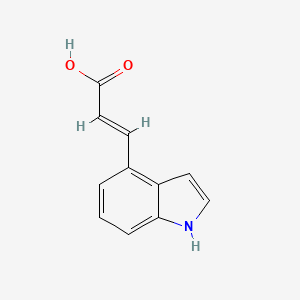
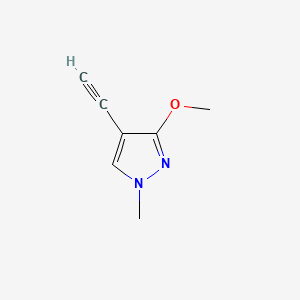

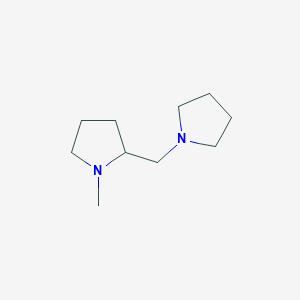
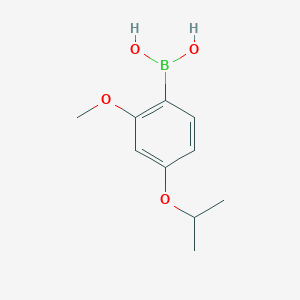
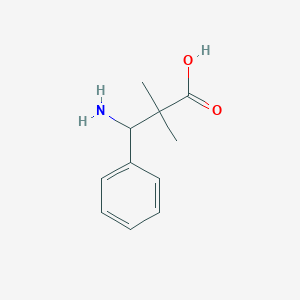


![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

